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molecular formula C20H40O B093999 Phytol CAS No. 150-86-7

Phytol

Cat. No. B093999
M. Wt: 296.5 g/mol
InChI Key: BOTWFXYSPFMFNR-RTBURBONSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04876370

Procedure details

Lithium aluminium hydride (0.15 g, 1 mmol) is introduced over 5 minutes into a round-bottomed flask containing anhydrous ether (50 cc) at 0° C. The mixture is stirred for 10 minutes and 3,7,11,15-tetramethyl-2-hexadecenal (0.3 g, 1 mmol) is then added in solution in anhydrous ethyl ether (5 cc). The mixture is stirred for 1 hour at 0° C. and ethyl acetate (3 cc) and water (7 cc) saturated with ammonium chloride are then added. The mixture is stirred for 15 minutes and is then extracted with ethyl ether. The organic phases are dried over magnesium sulphate. After filtering and evaporating off the solvents, 3,7,11,15-tetramethyl-2-hexadecenol (or phytol) is obtained and is characterized by its infrared spectrum and its proton nuclear magnetic resonance spectrum.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
3,7,11,15-tetramethyl-2-hexadecenol
Name
phytol

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:27])[CH2:16][CH2:17][CH2:18][CH:19]([CH3:26])[CH2:20][CH2:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:9][CH:10]=[O:11].C(OCC)(=O)C.[Cl-].[NH4+]>C(OCC)C.O>[CH3:7][C:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:27])[CH2:16][CH2:17][CH2:18][CH:19]([CH3:26])[CH2:20][CH2:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:9][CH2:10][OH:11].[CH3:25][CH:23]([CH2:22][CH2:21][CH2:20][C@H:19]([CH2:18][CH2:17][CH2:16][C@H:15]([CH2:14][CH2:13][CH2:12]/[C:8](=[CH:9]/[CH2:10][OH:11])/[CH3:7])[CH3:27])[CH3:26])[CH3:24] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
CC(=CC=O)CCCC(CCCC(CCCC(C)C)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at 0° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
is then extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
evaporating off the solvents

Outcomes

Product
Details
Reaction Time
10 min
Name
3,7,11,15-tetramethyl-2-hexadecenol
Type
product
Smiles
CC(=CCO)CCCC(CCCC(CCCC(C)C)C)C
Name
phytol
Type
product
Smiles
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04876370

Procedure details

Lithium aluminium hydride (0.15 g, 1 mmol) is introduced over 5 minutes into a round-bottomed flask containing anhydrous ether (50 cc) at 0° C. The mixture is stirred for 10 minutes and 3,7,11,15-tetramethyl-2-hexadecenal (0.3 g, 1 mmol) is then added in solution in anhydrous ethyl ether (5 cc). The mixture is stirred for 1 hour at 0° C. and ethyl acetate (3 cc) and water (7 cc) saturated with ammonium chloride are then added. The mixture is stirred for 15 minutes and is then extracted with ethyl ether. The organic phases are dried over magnesium sulphate. After filtering and evaporating off the solvents, 3,7,11,15-tetramethyl-2-hexadecenol (or phytol) is obtained and is characterized by its infrared spectrum and its proton nuclear magnetic resonance spectrum.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
3,7,11,15-tetramethyl-2-hexadecenol
Name
phytol

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:27])[CH2:16][CH2:17][CH2:18][CH:19]([CH3:26])[CH2:20][CH2:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:9][CH:10]=[O:11].C(OCC)(=O)C.[Cl-].[NH4+]>C(OCC)C.O>[CH3:7][C:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:27])[CH2:16][CH2:17][CH2:18][CH:19]([CH3:26])[CH2:20][CH2:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:9][CH2:10][OH:11].[CH3:25][CH:23]([CH2:22][CH2:21][CH2:20][C@H:19]([CH2:18][CH2:17][CH2:16][C@H:15]([CH2:14][CH2:13][CH2:12]/[C:8](=[CH:9]/[CH2:10][OH:11])/[CH3:7])[CH3:27])[CH3:26])[CH3:24] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
CC(=CC=O)CCCC(CCCC(CCCC(C)C)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at 0° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
is then extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
evaporating off the solvents

Outcomes

Product
Details
Reaction Time
10 min
Name
3,7,11,15-tetramethyl-2-hexadecenol
Type
product
Smiles
CC(=CCO)CCCC(CCCC(CCCC(C)C)C)C
Name
phytol
Type
product
Smiles
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04876370

Procedure details

Lithium aluminium hydride (0.15 g, 1 mmol) is introduced over 5 minutes into a round-bottomed flask containing anhydrous ether (50 cc) at 0° C. The mixture is stirred for 10 minutes and 3,7,11,15-tetramethyl-2-hexadecenal (0.3 g, 1 mmol) is then added in solution in anhydrous ethyl ether (5 cc). The mixture is stirred for 1 hour at 0° C. and ethyl acetate (3 cc) and water (7 cc) saturated with ammonium chloride are then added. The mixture is stirred for 15 minutes and is then extracted with ethyl ether. The organic phases are dried over magnesium sulphate. After filtering and evaporating off the solvents, 3,7,11,15-tetramethyl-2-hexadecenol (or phytol) is obtained and is characterized by its infrared spectrum and its proton nuclear magnetic resonance spectrum.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
3,7,11,15-tetramethyl-2-hexadecenol
Name
phytol

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:27])[CH2:16][CH2:17][CH2:18][CH:19]([CH3:26])[CH2:20][CH2:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:9][CH:10]=[O:11].C(OCC)(=O)C.[Cl-].[NH4+]>C(OCC)C.O>[CH3:7][C:8]([CH2:12][CH2:13][CH2:14][CH:15]([CH3:27])[CH2:16][CH2:17][CH2:18][CH:19]([CH3:26])[CH2:20][CH2:21][CH2:22][CH:23]([CH3:25])[CH3:24])=[CH:9][CH2:10][OH:11].[CH3:25][CH:23]([CH2:22][CH2:21][CH2:20][C@H:19]([CH2:18][CH2:17][CH2:16][C@H:15]([CH2:14][CH2:13][CH2:12]/[C:8](=[CH:9]/[CH2:10][OH:11])/[CH3:7])[CH3:27])[CH3:26])[CH3:24] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
0.3 g
Type
reactant
Smiles
CC(=CC=O)CCCC(CCCC(CCCC(C)C)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 1 hour at 0° C.
Duration
1 h
STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 minutes
Duration
15 min
EXTRACTION
Type
EXTRACTION
Details
is then extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phases are dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtering
CUSTOM
Type
CUSTOM
Details
evaporating off the solvents

Outcomes

Product
Details
Reaction Time
10 min
Name
3,7,11,15-tetramethyl-2-hexadecenol
Type
product
Smiles
CC(=CCO)CCCC(CCCC(CCCC(C)C)C)C
Name
phytol
Type
product
Smiles
CC(C)CCC[C@@H](C)CCC[C@@H](C)CCC\C(\C)=C\CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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